Cross-Linking Spacer Length: Ortho Isomer Enables 5.2 Å Proximity Mapping Inaccessible to Para Isomer (12 Å)
In a direct comparative study mapping the 50S ribosomal subunit of E. coli, the ortho isomer (N,N'-o-phenylenedimaleimide) demonstrated a sulfhydryl-to-sulfhydryl cross-linking span of 5.2 Å, whereas the para isomer spanned 12 Å [1]. Crucially, the cross-link L23-L29 was exclusively formed with the shorter o-phenylenedimaleimide, and not with the longer p-phenylenedimaleimide or other reagents tested, underscoring the unique spatial resolution conferred by the ortho geometry [1].
| Evidence Dimension | Sulfhydryl-to-sulfhydryl cross-linking distance |
|---|---|
| Target Compound Data | 5.2 Å |
| Comparator Or Baseline | p-Phenylenedimaleimide (para isomer): 12 Å; Diepoxybutane: 4 Å; Dithiobis(succinimidyl propionate): 12 Å |
| Quantified Difference | Ortho spacer is 6.8 Å (57%) shorter than para spacer |
| Conditions | Cross-linking of E. coli 50S ribosomal subunit proteins; sulfhydryl-specific reaction |
Why This Matters
Procurement of the ortho isomer is mandatory for experiments requiring close-proximity (5-6 Å) protein cross-linking; substitution with the para isomer will fail to capture these specific spatial interactions.
- [1] Walleczek, J., Redl, B., Stöffler-Meilicke, M., & Stöffler, G. (1989). Protein-protein cross-linking of the 50 S ribosomal subunit of Escherichia coli using diepoxybutane, o-phenylenedimaleimide, p-phenylenedimaleimide, and dithiobis(succinimidyl propionate). Journal of Biological Chemistry, 264(7), 4231-4237. View Source
